molecular formula C25H27FN6O2 B2698945 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 886910-30-1

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2698945
CAS RN: 886910-30-1
M. Wt: 462.529
InChI Key: PZVVXHXOUGYYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27FN6O2 and its molecular weight is 462.529. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

FGFR Inhibition

Abnormal activation of the FGFR signaling pathway is implicated in various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. Compound 4h exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, 25, and 712 nM, respectively . By blocking FGFRs, it may interfere with cancer cell proliferation, migration, and angiogenesis.

Breast Cancer Treatment

In vitro studies have demonstrated that compound 4h inhibits breast cancer 4T1 cell proliferation and induces apoptosis. Its potential as an anti-breast cancer agent makes it an exciting lead compound for further optimization .

Anti-Metastatic Effects

Compound 4h significantly inhibits the migration and invasion of 4T1 cells. Its ability to curb metastasis could be valuable in cancer therapy .

Low Molecular Weight Lead Compound

The relatively low molecular weight of compound 4h makes it an appealing lead candidate for drug development. Its favorable properties may facilitate subsequent optimization efforts .

Investigational Clinical Trials

While compound 4h is not yet in clinical use, its promising profile warrants further investigation. Researchers may explore its efficacy and safety in preclinical models and eventually move toward clinical trials.

properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN6O2/c1-29-22-21(23(33)28-25(29)34)32(12-11-18-7-3-2-4-8-18)24(27-22)31-15-13-30(14-16-31)17-19-9-5-6-10-20(19)26/h2-10H,11-17H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVVXHXOUGYYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

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